molecular formula C46H60N4O11 B12687135 21,31-Didehydrorifabutin CAS No. 2241829-23-0

21,31-Didehydrorifabutin

Cat. No.: B12687135
CAS No.: 2241829-23-0
M. Wt: 845.0 g/mol
InChI Key: ZSCGLWDRPXJXJF-BJGNELAZSA-N
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Description

Preparation Methods

The synthesis of 21,31-Didehydrorifabutin involves several steps, typically starting from rifamycin SV. The process includes:

Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

21,31-Didehydrorifabutin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed include various quinone and hydroquinone derivatives.

Scientific Research Applications

21,31-Didehydrorifabutin has several applications in scientific research:

Comparison with Similar Compounds

21,31-Didehydrorifabutin is unique compared to other rifamycin derivatives due to its specific structural modifications. Similar compounds include:

These compounds share a common core structure but differ in their side chains and specific functional groups, leading to variations in their pharmacological profiles.

Properties

CAS No.

2241829-23-0

Molecular Formula

C46H60N4O11

Molecular Weight

845.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16S,17R,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,22-hexamethyl-18-methylidene-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H60N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22,25-27,30,37-38,41,52-55H,3,16-19,21H2,1-2,4-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t25-,26-,27-,30+,37+,38-,41-,45+/m1/s1

InChI Key

ZSCGLWDRPXJXJF-BJGNELAZSA-N

Isomeric SMILES

C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)/C(=C\C=C\C(=C)[C@@H]([C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)O)/C)O)C)C)OC

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)C(=CC=CC(=C)C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Origin of Product

United States

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